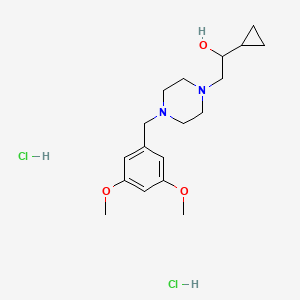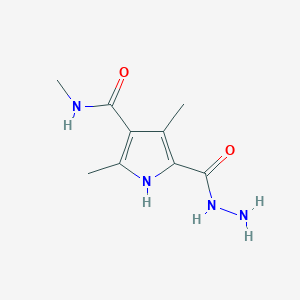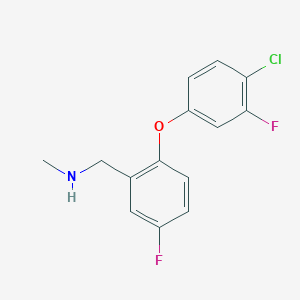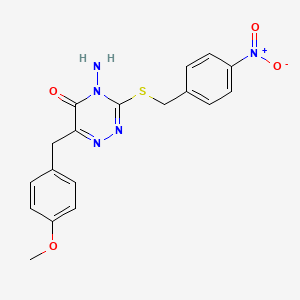
1-Cyclopropyl-2-(4-(3,5-dimethoxybenzyl)piperazin-1-yl)ethanol dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
作用機序
The mechanism of action of 1-Cyclopropyl-2-(4-(3,5-dimethoxybenzyl)piperazin-1-yl)ethanol dihydrochloride is believed to involve the modulation of serotonin receptors. This compound has been shown to act as a partial agonist of the 5-HT1A receptor, which is involved in the regulation of mood and anxiety. By binding to this receptor, this compound can modulate the activity of serotonin, leading to changes in mood, appetite, and sleep.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In animal studies, this compound has been shown to increase serotonin levels in the brain, leading to improvements in mood and anxiety. Additionally, this compound has been shown to have anxiolytic and antidepressant effects, making it a potential candidate for the treatment of mood disorders.
実験室実験の利点と制限
One advantage of 1-Cyclopropyl-2-(4-(3,5-dimethoxybenzyl)piperazin-1-yl)ethanol dihydrochloride is its high binding affinity towards serotonin receptors. This makes it a useful tool for studying the role of serotonin in mood and anxiety disorders. However, one limitation of this compound is its limited solubility in water, which can make it difficult to use in certain experimental protocols.
将来の方向性
There are several future directions for the study of 1-Cyclopropyl-2-(4-(3,5-dimethoxybenzyl)piperazin-1-yl)ethanol dihydrochloride. One potential direction is the development of more potent and selective compounds that target specific serotonin receptors. Additionally, there is a need for further research into the mechanisms of action of this compound, as well as its potential therapeutic applications in the treatment of mood and anxiety disorders. Finally, the use of this compound in combination with other drugs may also be explored in future studies.
In conclusion, this compound is a promising compound that has potential therapeutic applications in the treatment of mood and anxiety disorders. Its high binding affinity towards serotonin receptors makes it a useful tool for studying the role of serotonin in these disorders. Further research is needed to fully understand the mechanisms of action of this compound and to explore its potential in combination with other drugs.
合成法
The synthesis method of 1-Cyclopropyl-2-(4-(3,5-dimethoxybenzyl)piperazin-1-yl)ethanol dihydrochloride involves the reaction of 3,5-dimethoxybenzylamine with cyclopropylcarboxaldehyde in the presence of a reducing agent. The resulting intermediate is then reacted with piperazine under acidic conditions to yield the final product. This synthesis method has been optimized to yield high purity and high-quality product suitable for scientific research.
科学的研究の応用
1-Cyclopropyl-2-(4-(3,5-dimethoxybenzyl)piperazin-1-yl)ethanol dihydrochloride has been extensively studied for its potential therapeutic applications. This compound has been shown to exhibit strong binding affinity towards serotonin receptors, which are involved in the regulation of mood, appetite, and sleep. This makes it a potential candidate for the treatment of depression, anxiety, and other mood disorders.
特性
IUPAC Name |
1-cyclopropyl-2-[4-[(3,5-dimethoxyphenyl)methyl]piperazin-1-yl]ethanol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3.2ClH/c1-22-16-9-14(10-17(11-16)23-2)12-19-5-7-20(8-6-19)13-18(21)15-3-4-15;;/h9-11,15,18,21H,3-8,12-13H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGHRZAAECWFCSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CN2CCN(CC2)CC(C3CC3)O)OC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2610247.png)
![2-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]phenol](/img/structure/B2610249.png)


![6-(4-Butylphenyl)-2-(2-methoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![2,7-bis(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2610256.png)
![N-(5-chloro-2-methylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2610257.png)


![N-{2-hydroxy-3-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]propyl}prop-2-enamide](/img/structure/B2610264.png)


![N-(3-methoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2610268.png)
